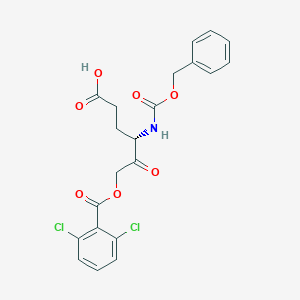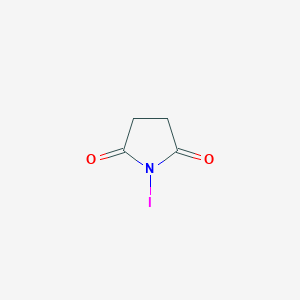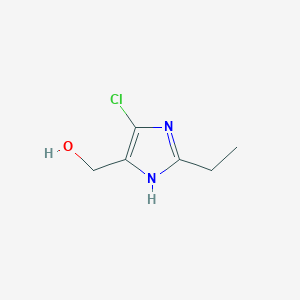
4-氟苄溴
概述
描述
科学研究应用
4-Fluorobenzyl bromide is widely used in scientific research due to its versatility as a synthetic intermediate. Some of its applications include:
作用机制
Target of Action
4-Fluorobenzyl bromide is an organic compound . It is primarily used as a reagent in organic synthesis .
Mode of Action
As a reagent, 4-Fluorobenzyl bromide can participate in various chemical reactions. For instance, it can act as an alkylating agent in alkylation reactions . The bromide ion (Br-) in the compound is a good leaving group, which makes it reactive towards nucleophiles in substitution reactions .
Biochemical Pathways
The exact biochemical pathways affected by 4-Fluorobenzyl bromide depend on the specific reactions it is used in. It has been used in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals . Therefore, its impact on biochemical pathways can be diverse and context-dependent.
Result of Action
The result of 4-Fluorobenzyl bromide’s action is the formation of new organic compounds. It has been used in the synthesis of various biologically active compounds, including pharmaceuticals . The exact molecular and cellular effects of its action would depend on the specific compounds it is used to synthesize.
Action Environment
The action of 4-Fluorobenzyl bromide can be influenced by various environmental factors. For instance, the yield and selectivity of the reactions it participates in can be affected by factors such as temperature, solvent, and the presence of catalysts . Its stability can also be affected by environmental conditions. For example, it should be stored under inert gas at 2-8°C .
安全和危害
未来方向
生化分析
Biochemical Properties
4-Fluorobenzyl bromide plays a significant role in biochemical reactions due to its ability to act as an alkylating agent. It interacts with various enzymes, proteins, and other biomolecules, facilitating the formation of covalent bonds. For instance, it can react with sulfamic esters under liquid-liquid phase transfer conditions, leading to the preparation of N-dialkylated products or corresponding ethers . This reactivity is crucial for synthesizing compounds that can modulate biological pathways.
Cellular Effects
The effects of 4-Fluorobenzyl bromide on cellular processes are profound. It influences cell function by modifying cell signaling pathways, gene expression, and cellular metabolism. The compound’s alkylating nature allows it to form covalent bonds with cellular proteins, potentially altering their function and leading to changes in cellular behavior. For example, it has been used in the preparation of compounds that inhibit specific enzymes, thereby affecting cellular metabolism .
Molecular Mechanism
At the molecular level, 4-Fluorobenzyl bromide exerts its effects through covalent binding interactions with biomolecules. It can inhibit or activate enzymes by forming stable covalent bonds with their active sites. This interaction can lead to changes in gene expression and protein function, ultimately affecting cellular processes. The compound’s ability to alkylate proteins and other biomolecules is central to its mechanism of action .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-Fluorobenzyl bromide can change over time. The compound is relatively stable under inert gas conditions but can degrade when exposed to moisture or light. Long-term studies have shown that its effects on cellular function can persist, with some degradation products potentially having different biological activities . This stability and degradation profile is essential for understanding its long-term impact on cellular processes.
Dosage Effects in Animal Models
The effects of 4-Fluorobenzyl bromide vary with different dosages in animal models. At lower doses, it may exhibit therapeutic effects by modulating specific biochemical pathways. At higher doses, it can become toxic, leading to adverse effects such as cellular damage or systemic toxicity. Understanding the dosage-response relationship is crucial for its safe and effective use in research and potential therapeutic applications .
Metabolic Pathways
4-Fluorobenzyl bromide is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its conversion into different metabolites. These metabolic transformations can affect the compound’s biological activity and its impact on metabolic flux and metabolite levels. The study of these pathways is essential for understanding how the compound is processed within biological systems .
Transport and Distribution
Within cells and tissues, 4-Fluorobenzyl bromide is transported and distributed through interactions with specific transporters and binding proteins. These interactions influence its localization and accumulation in different cellular compartments. The compound’s distribution profile is critical for determining its site of action and overall biological effects .
Subcellular Localization
The subcellular localization of 4-Fluorobenzyl bromide affects its activity and function. It can be directed to specific compartments or organelles through targeting signals or post-translational modifications. This localization is crucial for its interaction with target biomolecules and the subsequent modulation of cellular processes .
准备方法
Synthetic Routes and Reaction Conditions: 4-Fluorobenzyl bromide can be synthesized through the bromination of 4-fluorotoluene. The reaction typically involves the use of bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3). The reaction is carried out under controlled conditions to ensure the selective bromination of the methyl group .
Industrial Production Methods: In industrial settings, the production of 4-fluorobenzyl bromide follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations to achieve high yields and purity .
化学反应分析
Types of Reactions: 4-Fluorobenzyl bromide undergoes several types of chemical reactions, including:
Nucleophilic Substitution: This is the most common reaction, where the bromine atom is replaced by a nucleophile such as an amine, alcohol, or thiol.
Oxidation and Reduction: Although less common, 4-fluorobenzyl bromide can undergo oxidation to form 4-fluorobenzaldehyde or reduction to form 4-fluorotoluene.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH), potassium carbonate (K2CO3), or amines are commonly used.
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions are used.
Major Products:
Nucleophilic Substitution: The major products are substituted benzyl derivatives, such as 4-fluorobenzylamine or 4-fluorobenzyl alcohol.
Oxidation: The major product is 4-fluorobenzaldehyde.
Reduction: The major product is 4-fluorotoluene.
相似化合物的比较
4-Fluorobenzyl bromide can be compared with other benzyl bromide derivatives, such as:
Benzyl bromide (C7H7Br): Lacks the fluorine substituent, making it less reactive in certain nucleophilic substitution reactions.
4-Methylbenzyl bromide (C8H9Br): Contains a methyl group instead of a fluorine atom, resulting in different reactivity and applications.
4-Chlorobenzyl bromide (C7H6BrCl): Contains a chlorine atom, which affects its reactivity and the types of reactions it undergoes.
The presence of the fluorine atom in 4-fluorobenzyl bromide imparts unique electronic properties, making it more reactive in nucleophilic substitution reactions compared to its non-fluorinated counterparts .
属性
IUPAC Name |
1-(bromomethyl)-4-fluorobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrF/c8-5-6-1-3-7(9)4-2-6/h1-4H,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVNPLEPBDPJYRZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CBr)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrF | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8060032 | |
| Record name | 4-Fluorobenzyl bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8060032 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
459-46-1 | |
| Record name | 4-Fluorobenzyl bromide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=459-46-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Fluorobenzyl bromide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000459461 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzene, 1-(bromomethyl)-4-fluoro- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 4-Fluorobenzyl bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8060032 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | α-bromo-p-fluorotoluene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.629 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4-FLUOROBENZYL BROMIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GKL3GW5GWH | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the role of 4-Fluorobenzyl bromide in synthesizing dendrimers?
A: 4-Fluorobenzyl bromide acts as a surface modifier in synthesizing novel poly(aryl ether) dendritic structures with calix[4]arenes as the core. [] These dendrimers are constructed using a convergent approach, with 4-Fluorobenzyl bromide attached to the periphery via ether linkages on the lower rim of the calix[4]arene unit. [] This modification influences the thermal properties of the resulting dendritic structures. []
Q2: How does 4-Fluorobenzyl bromide react with sulfamic esters?
A: The reaction of 4-Fluorobenzyl bromide with sulfamic esters (R-O-SO2-NH2) under liquid-liquid phase transfer conditions leads to diverse products depending on the R group. [] While N-dialkylated sulfamic esters are formed in some instances, others yield corresponding ethers through O-SO2 bond cleavage. [] This reaction highlights the versatility of 4-Fluorobenzyl bromide in organic synthesis.
Q3: Are there improved synthesis methods for 3-Cyano-4-fluorobenzyl bromide, a compound structurally similar to 4-Fluorobenzyl bromide?
A: Yes, recent research focuses on developing an improved synthesis route for 3-Cyano-4-fluorobenzyl bromide. [, ] This compound, structurally similar to 4-Fluorobenzyl bromide, is a crucial building block in various chemical syntheses. [] The improved synthesis aims to enhance yield and purity while optimizing reaction conditions for industrial scalability. []
Q4: What analytical techniques are used to characterize compounds derived from 4-Fluorobenzyl bromide?
A: Various spectroscopic techniques are employed to characterize compounds derived from 4-Fluorobenzyl bromide. [, , ] These include:
- NMR Spectroscopy (1H NMR, 19F NMR): Provides structural information and purity assessment. [, ]
- X-ray Diffraction: Confirms the structure of specific derivatives. []
- X-ray Photoelectron Spectroscopy (XPS): Quantifies surface coverage and identifies chemical states of surface atoms after functionalization. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




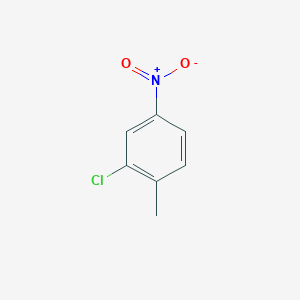
![1H-Pyrido[3,4-B][1,4]oxazine](/img/structure/B140622.png)

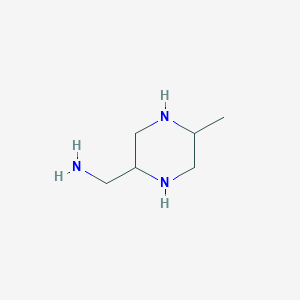
![(S,S)-1-Dicyclohexylphosphino-2-[1-(dicyclohexylphosphino)ethyl]ferrocene](/img/structure/B140632.png)
